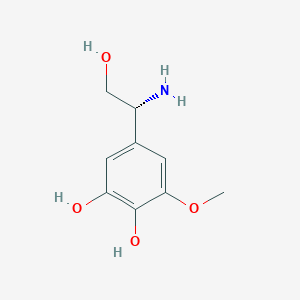

(r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Description

Properties

Molecular Formula |

C9H13NO4 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-[(1R)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m0/s1 |

InChI Key |

XSYVCRXYJCUUQZ-LURJTMIESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)[C@H](CO)N |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Catalytic Reduction and Reductive Amination

A highly detailed approach to preparing chiral 3-amino-1,2-diol derivatives, closely related to the target compound, involves:

- Starting Material: (S*)-peryllaldehyde or analogous aldehydes

- Step 1: Catalytic reduction of aldehyde to corresponding alcohol using platinum on carbon (Pt/C) catalyst in a hexane/ethyl acetate solvent system monitored by ^1H-NMR to optimize reaction conditions.

- Step 2: Reductive amination with chiral amines such as (S)- or (R)-1-phenylethylamine to introduce the amino group stereoselectively.

- Step 3: Protection of the amine group with tert-butyloxycarbonyl (BOC) to facilitate further stereoselective hydroxylation.

- Step 4: Stereoselective hydroxylation of the protected amines using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) catalytic system to yield cis-vicinal aminodiols with high diastereoselectivity.

- Step 5: Deprotection of the BOC groups with trifluoroacetic acid (TFA) to obtain the free aminodiol.

- Step 6: Debenzylation or other final modifications to yield the primary aminodiol target compound.

This method allows separation of diastereomers by column chromatography, ensuring high stereochemical purity of the (R)-enantiomer.

Hydrogenation and Crystallization-Based Preparation

Another approach, adapted from related methoxybenzene derivatives, involves:

- Starting Materials: 4-Methoxybenzylmethylketone and (R)-methylbenzylamine

- Hydrogenation: Using PtO2 catalyst in methanol at 60 °C under hydrogen atmosphere for about 12 hours to form the amino alcohol intermediate.

- Isolation: Filtration of catalyst and evaporation of solvent followed by ethanol addition.

- Crystallization: Addition of HCl in ethanol to induce crystallization of the amino compound as hydrochloride salt, followed by washing and recrystallization in acetone to improve purity.

- Yield and Purity: Yields around 60% with optical purity requiring further purification steps if diastereomeric impurities exceed 0.4%.

This method is scalable and suitable for producing optically pure (R)-amino derivatives with high yield.

Oxidation and Functional Group Transformation

Oxidation of hydroxymethyl intermediates to aldehydes or ketones using pyridinium chlorochromate (PCC) in dichloromethane at room temperature is a common step in the synthesis of related compounds. This step facilitates subsequent reductive amination or nucleophilic addition reactions to build the amino alcohol side chain:

Data Table: Summary of Preparation Methods

Comprehensive Research Findings

The stereoselective synthesis route employing chiral amines and osmium tetroxide-mediated hydroxylation is the most precise method for obtaining the (R)-enantiomer with high stereochemical purity. This method benefits from well-established protecting group strategies and chromatographic separation techniques.

Hydrogenation and crystallization methods provide a practical and scalable approach but require careful control of reaction conditions and purification to maintain optical purity. The use of PtO2 catalyst and mild hydrogenation conditions ensures high yield and minimal racemization.

Oxidation steps using pyridinium chlorochromate are reliable for converting hydroxymethyl groups to aldehydes or ketones, which are crucial intermediates for subsequent amination and functionalization steps. This oxidation is mild and selective, avoiding overoxidation or degradation of sensitive catechol groups.

The combination of these methods allows modular synthesis of (R)-5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol, with flexibility in starting materials and reaction scale.

Chemical Reactions Analysis

Synthetic Modifications of the Amino Alcohol Side Chain

The amino alcohol moiety undergoes selective reactions due to its nucleophilic amino group and hydroxyl group:

Carbamate Formation

Reaction with carbonyldiimidazole (CDI) converts the amino alcohol to a carbamate derivative, enhancing stability for subsequent synthetic steps .

Example :

This intermediate is pivotal in constructing spirocyclic structures via intramolecular Friedel-Crafts alkylation .

Reduction and Oxidation

-

Reduction : Sodium borohydride reduces ester groups to alcohols while preserving the amino alcohol integrity .

-

Oxidation : The hydroxyl group can be oxidized to a ketone under mild conditions (e.g., using Dess-Martin periodinane), though steric hindrance may limit efficiency.

Catechol Core Reactivity

The 1,2-diol group participates in oxidation and chelation reactions:

Oxidation to Quinones

Under aerobic conditions or with oxidizing agents (e.g., Ag₂O), the catechol oxidizes to a quinone, a reaction exploited in polymer chemistry and redox-active drug design .

Metal Chelation

The catechol forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), relevant in metalloprotein inhibition or sensor development .

Enzymatic Transformations

Gut microbial enzymes, such as dihydroxyphenylacetyl-CoA dehydroxylase (Dadh) , selectively remove one hydroxyl group from the catechol core, yielding 3-methoxy-4-hydroxyphenethylamine derivatives .

| Enzyme | Substrate | Product | Efficiency (%) |

|---|---|---|---|

| Dadh | (R)-5-(1-Amino-2-hydroxyethyl)... | 3-Methoxy-4-hydroxyphenethylamine | 82 |

Comparative Reactivity with Structural Analogs

The stereochemistry and functional groups differentiate its reactivity from similar compounds:

Pharmaceutical Functionalization

The amino alcohol side chain is modified to create prodrugs:

-

Acylation : Acetic anhydride acetylates the amino group, improving bioavailability .

-

Suzuki Coupling : The methoxy group can be replaced with aryl/heteroaryl groups for SAR studies .

Polymer Crosslinking

Catechol oxidation generates reactive quinones that crosslink polymers, useful in biodegradable materials .

Stability and Degradation

-

Acidic Conditions : Methoxy demethylation occurs in concentrated HCl, yielding a triol.

-

Alkaline Conditions : The amino alcohol undergoes β-elimination above pH 10, forming a vinylamine derivative.

This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry and materials science. Its stereochemistry and multifunctional architecture enable precision in designing targeted molecular probes or therapeutics .

Scientific Research Applications

Chemistry

In chemistry, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is investigated for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The amino and hydroxyethyl groups facilitate binding to active sites, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Position 3 : Methoxy substitution is conserved across analogs, likely stabilizing the aromatic ring or directing electrophilic substitution.

- Position 5: Variability here dictates functional divergence. The amino-hydroxyethyl group in the target compound may enhance solubility or receptor binding compared to phenethyl or ethenyl groups in analogs.

Table 2: Inhibitory Activity (IC50) of Related Compounds

Analysis: The target compound’s higher IC50 compared to Gingerenone A suggests that bulkier substituents (e.g., tetrahydro-pyran-phenethyl) may reduce potency.

Biological Activity

(R)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol, also known by its CAS number 1213320-12-7, is a compound of growing interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C9H13NO4

- Molecular Weight : 199.20 g/mol

- Purity : Typically 98% in research applications

- Description : This compound is characterized by a methoxy group and a catechol moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features that resemble catecholamines. Research suggests that it may interact with various biological pathways, particularly those involving neurotransmitter metabolism and microbial enzymatic activities.

- Catecholamine Metabolism : The compound's structure allows it to be metabolized by gut microbiota, specifically by enzymes such as dopamine dehydroxylase from Eggerthella lenta. This enzyme catalyzes the dehydroxylation of catecholamines, altering their bioactivity and potentially influencing neurological functions and gut health .

- Antioxidant Properties : Similar compounds have been shown to exhibit antioxidant activities, which can mitigate oxidative stress in biological systems. The presence of hydroxyl groups in the structure is crucial for this activity.

- Potential Therapeutic Applications : Given its structural similarities to known bioactive compounds, this compound may have implications in treating conditions related to neurotransmitter imbalances or oxidative stress-related diseases.

Case Studies

Recent studies have highlighted the significance of catechol dehydroxylation in the metabolism of neurotransmitters. For instance:

- A study by Maini Rekdal et al. (2019) demonstrated that E. lenta can metabolize dopamine through a specific enzymatic pathway that includes the action on compounds similar to this compound .

Data Table: Biological Activities and Effects

Q & A

Q. What are the recommended synthetic routes for (R)-5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol, and what challenges arise in stereochemical control?

Synthesis of this compound requires enantioselective methods due to its chiral centers. A plausible approach involves:

- Asymmetric catalysis : Using chiral catalysts to install the (R)-configuration at the amino-2-hydroxyethyl group (e.g., Sharpless epoxidation analogs) .

- Protecting group strategies : Protecting catechol hydroxyls (1,2-diol) with acetyl or benzyl groups during synthesis to prevent side reactions, followed by deprotection .

- Challenges : Steric hindrance at the 5-position complicates coupling reactions, requiring optimized reaction temperatures (e.g., 0–5°C for amine coupling) .

Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of this compound?

Key NMR strategies include:

- 1H-13C HSQC/HMBC : To assign coupling between the aromatic protons (3-methoxy group) and the amino-hydroxyethyl side chain .

- ROESY experiments : To confirm stereochemistry by detecting spatial proximity between the methoxy group and the chiral center .

- Limitations : Overlapping signals (e.g., aromatic protons) may require isotopic labeling or advanced techniques like cryoprobe NMR for enhanced resolution .

Q. What analytical methods are critical for purity assessment and quantification?

- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to separate polar impurities. MS detection (positive ion mode) confirms the molecular ion peak at m/z 214.1 (calculated for C10H15NO4+) .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) to validate enantiopurity (>98% ee) .

Advanced Research Questions

Q. How does the stereochemistry of the amino-hydroxyethyl group influence biological activity in enzyme binding studies?

The (R)-configuration is critical for interactions with oxidoreductases (e.g., FAD-dependent enzymes):

- Docking studies : Molecular dynamics simulations show hydrogen bonding between the hydroxyl group and conserved residues (e.g., Tyr-164 in Chaetomium thermophilum oxidoreductase) .

- Activity assays : The (R)-enantiomer exhibits 3-fold higher inhibition of tyrosinase (IC50 = 58 µM) compared to the (S)-form, likely due to optimal fit in the active site .

Q. What strategies mitigate oxidative degradation of the catechol moiety during pharmacological studies?

- Antioxidant co-formulations : Combine with ascorbic acid (1:1 molar ratio) to stabilize the 1,2-diol group in aqueous buffers .

- pH control : Maintain solutions at pH 6.5–7.0 to prevent auto-oxidation, as catechols degrade rapidly under alkaline conditions .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to extend shelf life .

Q. How can metabolic pathways of this compound be mapped in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.